molecular formula C10H10N4O B2783607 N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide CAS No. 2305392-96-3

N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide

Cat. No.: B2783607
CAS No.: 2305392-96-3
M. Wt: 202.217
InChI Key: FQUNBGCPIOWBAP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures

Scientific Research Applications

N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These comparisons highlight the unique advantages of this compound in terms of synthesis, applications, and properties.

Properties

IUPAC Name

N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-3-9(15)13-8-5-12-14-6-7(2)4-11-10(8)14/h3-6H,1H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUNBGCPIOWBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)NC(=O)C=C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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